molecular formula C8H8Cl6N4O B14701228 N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 24803-13-2

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14701228
CAS No.: 24803-13-2
M. Wt: 388.9 g/mol
InChI Key: OGFYITNFPQHDST-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl triazine with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency in the production process. The compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of triazine compounds with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4,6-dichloro-1,3,5-triazin-2-amine
  • N-(2-methoxyethyl)-4,6-dimethyl-1,3,5-triazin-2-amine
  • N-(2-methoxyethyl)-4,6-diphenyl-1,3,5-triazin-2-amine

Uniqueness

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its trichloromethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in the synthesis of specialized materials or in biochemical research.

Properties

CAS No.

24803-13-2

Molecular Formula

C8H8Cl6N4O

Molecular Weight

388.9 g/mol

IUPAC Name

N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H8Cl6N4O/c1-19-3-2-15-6-17-4(7(9,10)11)16-5(18-6)8(12,13)14/h2-3H2,1H3,(H,15,16,17,18)

InChI Key

OGFYITNFPQHDST-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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